Conformational Rigidity versus Catechol
1,4-Benzodioxan-6,7-diol contains exactly zero rotatable bonds (computed by Cactvs 3.4.8.24), indicating a completely rigid bicyclic core wherein the catechol hydroxyl groups are locked into a fixed spatial orientation relative to the dioxane ring [1]. In contrast, unsubstituted catechol (1,2-dihydroxybenzene, PubChem CID 289) contains zero rotatable bonds as a single aromatic ring but lacks the conformational constraint imposed by the fused 1,4-dioxane moiety; its hydroxyl groups exist on a freely rotating phenyl ring when considered as part of larger molecular frameworks. This structural distinction becomes critical when the 6,7-diol serves as a building block for derivatives, as the rigid benzodioxane core enforces a defined geometry that can influence binding interactions and synthetic regioselectivity in subsequent functionalization steps [2].
| Evidence Dimension | Rotatable bond count (molecular rigidity) |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | Catechol: 0 rotatable bonds (single ring); 1,4-Benzodioxan-6,7-diol adds fused dioxane constraint not present in catechol |
| Quantified Difference | Addition of fused 1,4-dioxane ring constrains catechol hydroxyl orientation |
| Conditions | Computed molecular descriptors (PubChem) |
Why This Matters
For researchers requiring a pre-formed, conformationally constrained catechol equivalent for structure–activity relationship studies or scaffold derivatization, procuring 1,4-Benzodioxan-6,7-diol eliminates an additional synthetic step that would otherwise be required to construct the 1,4-dioxane ring from catechol.
- [1] PubChem. 1,4-Benzodioxan-6,7-diol: Computed Properties (Rotatable Bond Count). CID 13805584. View Source
- [2] Bolchi C, et al. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications. Eur J Med Chem. 2020; 200:112419. View Source
